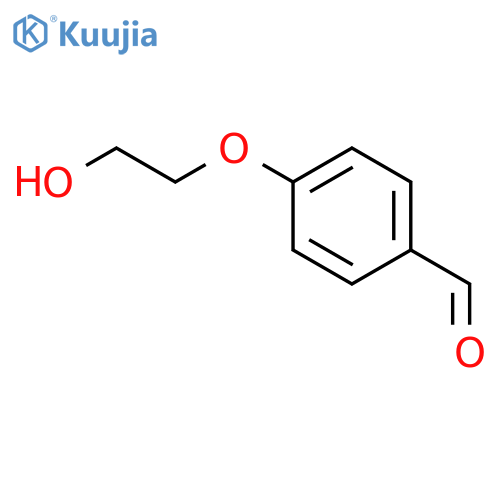

Cas no 22042-73-5 (4-(2-Hydroxyethoxy)benzaldehyde)

4-(2-Hydroxyethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(2-Hydroxyethoxy)benzaldehyde

- 4-(2-Hydroxy-ethoxy)-benzaldehyde

- 4-(2-Hydroxyethoxy)-benzaldehyde

- p-(2-Hydroxyethoxy)benzaldehyde

- 4-hydroxyethoxybenzaldehyde

- Benzaldehyde,p-(2-hydroxyethoxy)- (8CI)

- 2-(p-Formylphenoxy)ethanol

- p-Hydroxyethoxybenzaldehyde

- Benzaldehyde, 4-(2-hydroxyethoxy)-

- 4-(2-hydroxyethyloxy)benzaldehyde

- 4-(2-Hydroxyethoxy)benzaloiehyde

- 4-hydroxyethoxy benzaldehyde

- 4-(hydroxyethoxy)benzaldehyde

- 4(2-hydroxyethoxy)benzaldehyde

- VCDGTEZSUNFOKA-UHFFFAOYSA-N

- MFCD00191450

- SCHEMBL145373

- CS-M2027

- AKOS000192639

- CHEMBL574227

- Benzaldehyde, p-(2-hydroxyethoxy)-

- FT-0638177

- Z295452566

- Hydroxyethoxybenzaldehyde

- SY050502

- BB 0217914

- 22042-73-5

- F19560

- DTXSID4066755

- BDBM50378351

- XAA04273

- EN300-227122

- A815866

- GS-3267

- AC-18202

- H0859

- AMY21805

- ALBB-030135

- DB-045771

-

- MDL: MFCD00191450

- インチ: 1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2

- InChIKey: VCDGTEZSUNFOKA-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])O[H])C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 166.06300

- どういたいしつりょう: 166.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 46.5

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25/4℃)

- 密度みつど: 1.194

- ゆうかいてん: 38.0 to 44.0 deg-C

- ふってん: 335.2 °C at 760 mmHg

- フラッシュポイント: 138.2 °C

- 屈折率: 1.573

- PSA: 46.53000

- LogP: 0.87020

4-(2-Hydroxyethoxy)benzaldehyde セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- セキュリティ用語:S26-S36/37/39

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:0-10°C

4-(2-Hydroxyethoxy)benzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

4-(2-Hydroxyethoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0859-5G |

4-(2-Hydroxyethoxy)benzaldehyde |

22042-73-5 | >98.0%(GC) | 5g |

¥290.00 | 2024-04-15 | |

| Enamine | EN300-227122-0.25g |

4-(2-hydroxyethoxy)benzaldehyde |

22042-73-5 | 95% | 0.25g |

$19.0 | 2024-06-20 | |

| Ambeed | A107227-5g |

4-(2-Hydroxyethoxy)benzaldehyde |

22042-73-5 | 97% | 5g |

$45.0 | 2024-04-21 | |

| Apollo Scientific | OR922883-5g |

4-(2-Hydroxyethoxy)benzaldehyde |

22042-73-5 | 95% | 5g |

£60.00 | 2023-09-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157342-5G |

4-(2-Hydroxyethoxy)benzaldehyde |

22042-73-5 | >98.0%(GC) | 5g |

¥245.90 | 2023-09-02 | |

| Enamine | EN300-227122-25.0g |

4-(2-hydroxyethoxy)benzaldehyde |

22042-73-5 | 95% | 25.0g |

$216.0 | 2024-06-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157342-100g |

4-(2-Hydroxyethoxy)benzaldehyde |

22042-73-5 | >98.0%(GC) | 100g |

¥2742.90 | 2023-09-02 | |

| abcr | AB136903-25 g |

4-(2-Hydroxyethoxy)benzaldehyde, 97%; . |

22042-73-5 | 97% | 25g |

€210.10 | 2023-05-09 | |

| ChemScence | CS-M2027-25g |

4-(2-Hydroxyethoxy)benzaldehyde |

22042-73-5 | 25g |

$192.0 | 2022-04-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059543-5g |

4-(2-Hydroxyethoxy)benzaldehyde |

22042-73-5 | 95% | 5g |

¥389 | 2023-04-14 |

4-(2-Hydroxyethoxy)benzaldehyde 関連文献

-

Tuomas L?nnberg,Yuta Suzuki,Makoto Komiyama Org. Biomol. Chem. 2008 6 3580

-

Nicholas Andrikopoulos,Yuhuan Li,Luca Cecchetto,Aparna Nandakumar,Tatiana Da Ros,Thomas P. Davis,Kelly Velonia,Pu Chun Ke Nanoscale 2020 12 14422

-

M. Ilkaeva,I. Krivtsov,E. Bartashevich,S. A. Khainakov,J. R. García,E. Díaz,S. Ordó?ez Green Chem. 2017 19 4299

-

Fanshun Meng,Jianli Hua,Kongchang Chen,He Tian,Libero Zuppiroli,Frank Nüesch J. Mater. Chem. 2005 15 979

-

Elisabetta Collini,Ilaria Fortunati,Sara Scolaro,Raffaella Signorini,Camilla Ferrante,Renato Bozio,Graziano Fabbrini,Michele Maggini,Emiliano Rossi,Simone Silvestrini Phys. Chem. Chem. Phys. 2010 12 4656

-

S. Kumari Nisha,S. K. Asha J. Mater. Chem. C 2014 2 2051

-

M. Ilkaeva,I. Krivtsov,E. Bartashevich,S. A. Khainakov,J. R. García,E. Díaz,S. Ordó?ez Green Chem. 2017 19 4299

-

Rui Chen,Liqun Wang RSC Adv. 2015 5 20155

-

Bing Liu,Hongying Chen,Xiao Li,Chaonan Zhao,Yakun Liu,Lijuan Zhu,Hongping Deng,Jichen Li,Guolin Li,Fulin Guo,Xinyuan Zhu RSC Adv. 2014 4 48943

-

Feng Tong,Iamnica J. Linares-Mendez,Yi-Fei Han,James A. Wisner,Hong-Bo Wang Org. Biomol. Chem. 2018 16 2947

4-(2-Hydroxyethoxy)benzaldehydeに関する追加情報

Recent Advances in the Application of 4-(2-Hydroxyethoxy)benzaldehyde (CAS: 22042-73-5) in Chemical Biology and Pharmaceutical Research

4-(2-Hydroxyethoxy)benzaldehyde (CAS: 22042-73-5) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its hydroxyethoxy and benzaldehyde functional groups, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, material science, and bioconjugation strategies, highlighting its broad applicability in the field.

One of the most notable advancements involves the use of 4-(2-Hydroxyethoxy)benzaldehyde in the development of novel prodrugs and drug delivery systems. Researchers have leveraged its reactive aldehyde group to create Schiff base linkages with amine-containing drugs, enabling controlled release mechanisms. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful conjugation of this compound with anticancer agents, resulting in enhanced solubility and targeted delivery to tumor tissues. The study reported a significant reduction in systemic toxicity while maintaining therapeutic efficacy.

In addition to its role in drug delivery, 4-(2-Hydroxyethoxy)benzaldehyde has been employed in the synthesis of fluorescent probes for bioimaging applications. A recent publication in Chemical Communications detailed the development of a near-infrared fluorescent probe derived from this compound, which exhibited high selectivity for reactive oxygen species (ROS) in cellular environments. This innovation provides a valuable tool for real-time monitoring of oxidative stress in pathological conditions, such as cancer and neurodegenerative diseases.

Furthermore, the compound's unique chemical properties have been exploited in material science, particularly in the design of polymer-based biomaterials. A 2024 study in Biomaterials Science showcased the incorporation of 4-(2-Hydroxyethoxy)benzaldehyde into hydrogels, resulting in materials with tunable mechanical properties and biocompatibility. These hydrogels demonstrated potential for use in tissue engineering and wound healing applications, owing to their ability to support cell adhesion and proliferation.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 4-(2-Hydroxyethoxy)benzaldehyde-derived compounds. Recent efforts have focused on green chemistry approaches to improve yield and reduce environmental impact. For example, a 2023 study in Green Chemistry reported a solvent-free catalytic method for the synthesis of this compound, achieving high purity and efficiency while minimizing waste generation.

In conclusion, 4-(2-Hydroxyethoxy)benzaldehyde (CAS: 22042-73-5) continues to be a valuable asset in chemical biology and pharmaceutical research. Its multifunctional nature enables diverse applications, from drug delivery to bioimaging and biomaterials. Ongoing research aims to further explore its potential and address existing limitations, paving the way for innovative therapeutic and diagnostic tools. Future studies should focus on translational applications to bridge the gap between laboratory findings and clinical implementation.

22042-73-5 (4-(2-Hydroxyethoxy)benzaldehyde) 関連製品

- 60345-97-3(3-(2-Hydroxyethoxy)benzaldehyde)

- 10031-82-0(4-Ethoxybenzaldehyde)

- 951800-15-0(3-Ethoxy-5-hydroxybenzaldehyde)

- 34074-28-7(Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy)]bis-)

- 5736-85-6(4-Propoxybenzaldehyde)

- 22924-15-8(3-Ethoxybenzaldehyde)

- 921522-83-0(N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

- 4039-32-1(lithium(1+) ion bis(trimethylsilyl)azanide)

- 1699535-30-2(1-amino-2-(3-chloro-4-methylphenyl)propan-2-ol)

- 2228813-79-2(tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)